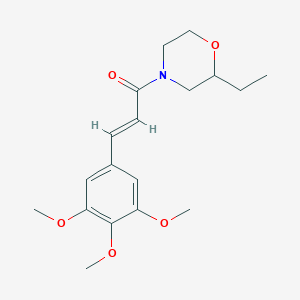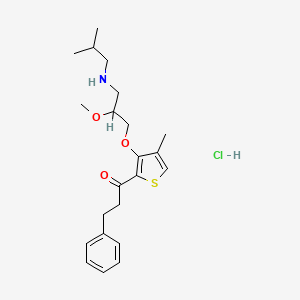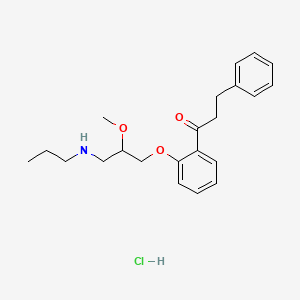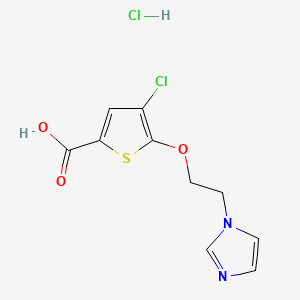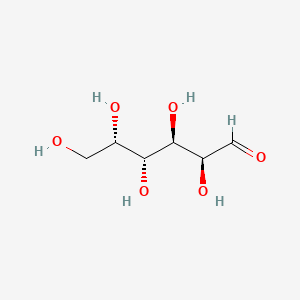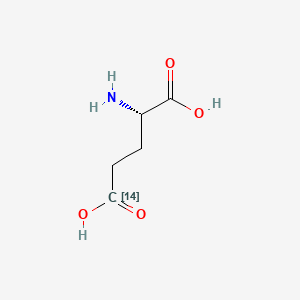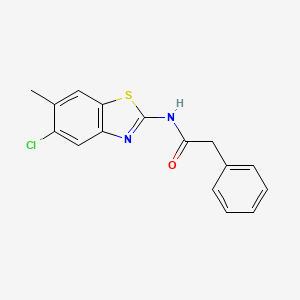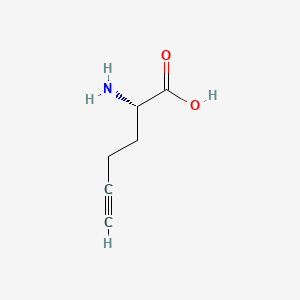
Licochalcone C
Overview
Description
Licochalcone C is a naturally occurring chalcone isolated from the roots of Glycyrrhiza inflata. It is known for its potent antioxidant properties and ability to inhibit bacterial growth and cellular respiration. The molecular formula of this compound is C21H22O4, and it has a molecular weight of 338.4 .
Mechanism of Action
Target of Action
Licochalcone C, a chalcone derivative, has been linked to several molecular targets. These include phosphoinositide 3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) , p53 , nuclear factor-κB (NF-κB) , and p38 . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and inflammation.
Mode of Action
This compound interacts with its targets, leading to a series of changes in cellular processes. For instance, it can inhibit the activation of NF-κB, effectively reducing the production of pro-inflammatory cytokines . It also interferes with cell signaling mechanisms crucial for cancer cell survival and proliferation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It impacts pathways related to inflammation and cell proliferation . The compound’s interaction with the PI3K/Akt/mTOR, p53, NF-κB, and p38 pathways highlights its multifaceted therapeutic potential . Additionally, it has been observed to affect oxidative stress pathways, acting as an antioxidant, scavenging free radicals, and thereby mitigating oxidative damage .
Pharmacokinetics
The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), provides essential insights into its behavior within the human body . .
Result of Action
This compound demonstrates significant effects at the molecular and cellular levels. It has been shown to decrease cell viability, increase reactive oxygen species (ROS) generation, induce mitochondrial membrane potential (MMP) depolarization, activate caspases, and induce apoptosis and G2/M cell cycle arrest . These effects highlight its potential as an anti-inflammatory and anticancer agent .
Biochemical Analysis
Biochemical Properties
Licochalcone C interacts with various enzymes, proteins, and other biomolecules. It has been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, it has been associated with the modulation of antioxidant network activity of superoxide dismutase, catalase, and glutathione peroxidase .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It has been reported to have anticancer properties, inhibiting the proliferation, migration, and invasion of cancer cells . It also influences cell function by regulating multiple signaling pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit the expression of cell cycle proteins and angiogenesis factors, and regulate autophagy and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and long-term effects on cellular function. For instance, systemic toxicity assays using Galleria mellonella larvae showed that this compound was not lethal at 100 µg/mL after 80 h treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on pain relief in mice, Licochalcone A, a compound similar to this compound, was found to inhibit pain responses during both phase1 and phase2 of formalin test .
Metabolic Pathways
The metabolic pathway of this compound involves hepatic enzymes, primarily from the cytochrome P450 family . This metabolism plays a pivotal role in modulating its pharmacological effects and determining its half-life .
Subcellular Localization
Flavonoids like this compound are generally found in the cytoplasm, cell wall, and nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Licochalcone C involves a multi-step process. One reported synthetic route includes six steps, resulting in a 10% overall yield . The synthetic process typically involves the use of various reagents and catalysts to achieve the desired chalcone structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the extraction from natural sources, such as Glycyrrhiza inflata, remains a common approach. The extraction process involves solvent extraction, followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Licochalcone C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Licochalcone C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the notable applications are:
Antibacterial Activity: this compound has shown significant antibacterial effects against Gram-positive bacteria, Mycobacterium species, and Helicobacter pylori.
Anticancer Activity: This compound exhibits anticancer properties by inducing apoptosis in cancer cells, inhibiting cell proliferation, and modulating various signaling pathways.
Antioxidant Activity: The compound has potent antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.
Anti-inflammatory Activity: This compound reduces the expression and activity of inducible nitric oxide synthase and modulates the antioxidant network activity of superoxide dismutase, catalase, and glutathione peroxidase.
Comparison with Similar Compounds
Licochalcone C is part of a family of chalcones, which includes compounds such as Licochalcone A, Licochalcone B, Licochalcone D, Licochalcone E, and Licochalcone H . Compared to these similar compounds, this compound is unique in its specific molecular structure and biological activities. For instance, while Licochalcone A is more extensively studied for its anticancer effects, this compound has shown distinct antibacterial and antioxidant properties .
List of Similar Compounds
- Licochalcone A
- Licochalcone B
- Licochalcone D
- Licochalcone E
- Licochalcone H
This compound stands out due to its potent antibacterial and antioxidant activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDNTJSRHDSPSR-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162737 | |
| Record name | Licochalcone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144506-14-9 | |
| Record name | Licochalcone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licochalcone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOCHALCONE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1H7W3812O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one](/img/structure/B1675209.png)
![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)
![3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol](/img/structure/B1675212.png)
![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)
